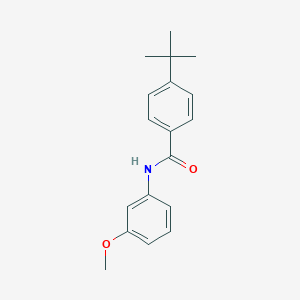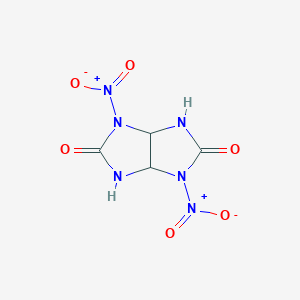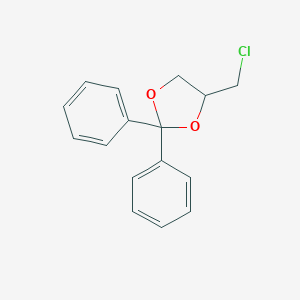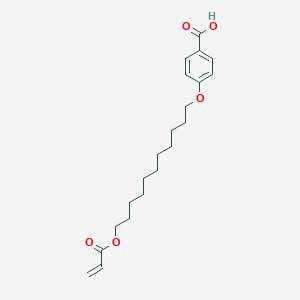
N-(4-bromo-2-methylphenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-naphthamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 belongs to the class of compounds known as naphthamides, which have been shown to possess anti-inflammatory and analgesic properties. In
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-(4-bromo-2-methylphenyl)-2-naphthamide may reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-naphthamide has been shown to have anti-inflammatory and analgesic effects in animal models. These effects are likely due to the inhibition of COX-2 and the subsequent reduction in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-2-naphthamide in lab experiments is its specificity for COX-2 inhibition. Unlike other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, N-(4-bromo-2-methylphenyl)-2-naphthamide selectively inhibits COX-2. This may reduce the risk of gastrointestinal side effects that are associated with NSAIDs.
One limitation of using N-(4-bromo-2-methylphenyl)-2-naphthamide in lab experiments is its limited solubility in water. This may make it difficult to administer the compound in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-2-naphthamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore its mechanism of action in more detail, particularly its effects on other inflammatory mediators besides COX-2. Additionally, further research is needed to explore the potential side effects of N-(4-bromo-2-methylphenyl)-2-naphthamide and its safety profile in humans.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-naphthamide involves the condensation of 4-bromo-2-methylbenzoic acid and 2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 221-223°C.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-naphthamide has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of N-(4-bromo-2-methylphenyl)-2-naphthamide in a mouse model of acute lung injury. The study found that N-(4-bromo-2-methylphenyl)-2-naphthamide significantly reduced lung inflammation and improved lung function.
Another study investigated the analgesic effects of N-(4-bromo-2-methylphenyl)-2-naphthamide in a rat model of neuropathic pain. The study found that N-(4-bromo-2-methylphenyl)-2-naphthamide significantly reduced pain behavior and inflammation in the nervous system.
Propiedades
Número CAS |
429627-41-8 |
|---|---|
Nombre del producto |
N-(4-bromo-2-methylphenyl)-2-naphthamide |
Fórmula molecular |
C18H14BrNO |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO/c1-12-10-16(19)8-9-17(12)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
Clave InChI |
QDOYRUBXBHREAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)




